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molecular formula C5H12O4 B114664 2,2-Dimethoxypropane-1,3-diol CAS No. 153214-82-5

2,2-Dimethoxypropane-1,3-diol

Cat. No. B114664
M. Wt: 136.15 g/mol
InChI Key: HYRZFKCRTXTLLZ-UHFFFAOYSA-N
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Patent
US07659420B2

Procedure details

2,2-dimethoxy-propane-1,3-diol (III) was synthesized according to the method of Ferroni, E. L., et al., J. Org. Chem., 64, 4943-4945 (1999). DHA dimer (25 g, 0.139 mole), trimethylorthoformate (30.4 ml, 0.278 mole) and p-toluenesulfonic acid (100 mg) were combined in 300 mL of methanol and stirred for 12 h. At this time 300 mg of Na2CO3 were added and the reaction mixture was stirred for an additional 12 h, after which the mixture was filtered and solvent was removed in vacuo. The resulting solid was recrystallized from ethyl ether to give 17.5 g of III (47%). 1H NMR (D2O) δ 3.58 (s; 4H), 3.24 (s; 6H). Anal. Calc.: C, 44.12; H, 8.82. Found: C, 44.50; H, 8.78.
Quantity
30.4 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Yield
47%

Identifiers

REACTION_CXSMILES
CO[CH:3]([O:6][CH3:7])[O:4][CH3:5].C1(C)C=CC(S(O)(=O)=O)=CC=1.[C:19]([O-:22])([O-])=O.[Na+].[Na+].[CH3:25][OH:26]>>[CH3:7][O:6][C:3]([O:4][CH3:5])([CH2:19][OH:22])[CH2:25][OH:26] |f:2.3.4|

Inputs

Step One
Name
Quantity
30.4 mL
Type
reactant
Smiles
COC(OC)OC
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2,2-dimethoxy-propane-1,3-diol (III) was synthesized
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an additional 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
after which the mixture was filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from ethyl ether

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(CO)(CO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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